molecular formula C12H10N2 B13927429 8-Methyl-9h-pyrido[3,4-b]indole

8-Methyl-9h-pyrido[3,4-b]indole

Cat. No.: B13927429
M. Wt: 182.22 g/mol
InChI Key: VQTGMRLUNMTCDX-UHFFFAOYSA-N
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Description

8-Methyl-9H-pyrido[3,4-b]indole is a heterocyclic aromatic compound that belongs to the class of beta-carbolines. It is structurally characterized by a pyridine ring fused to an indole moiety, with a methyl group attached at the 8th position. This compound is known for its presence in various natural products and its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst. Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Methyl-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes, such as monoamine oxidase, and modulate neurotransmitter levels in the brain. The compound also exhibits DNA intercalation properties, which contribute to its antitumor activity .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8th position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

8-Methyl-9H-pyrido[3,4-b]indole, a derivative of the pyridoindole class, has garnered attention due to its diverse biological activities. This compound is structurally related to various alkaloids and has been studied for its potential applications in pharmaceuticals, particularly in cancer treatment and neuroprotection.

The molecular formula of this compound is C11H9NC_{11}H_{9}N with a molecular weight of approximately 169.19 g/mol. Its unique substitution pattern at the 8th position contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC11H9NC_{11}H_{9}N
Molecular Weight169.19 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific cancer cell lines. For instance, studies have shown that compounds within the pyridoindole family can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects , particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has demonstrated antimicrobial activity against a range of pathogens. This activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of various pyridoindole derivatives, including this compound, against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell growth at micromolar concentrations, with a mechanism involving apoptosis induction confirmed through flow cytometry analysis .
  • Neuroprotection Research : Another study focused on the neuroprotective effects of this compound in a mouse model of Parkinson’s disease. The compound was found to significantly reduce dopaminergic neuron loss and improve motor function in treated mice compared to controls. This effect was linked to decreased levels of oxidative stress markers in brain tissue samples .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may bind to receptors that regulate apoptosis and survival pathways.
  • Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative stress in neuronal cells.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

8-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-7,14H,1H3

InChI Key

VQTGMRLUNMTCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C=NC=C3

Origin of Product

United States

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